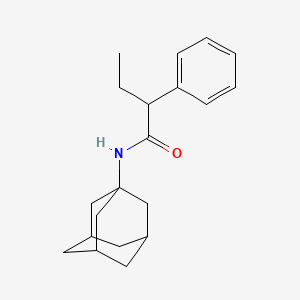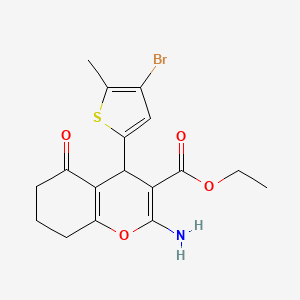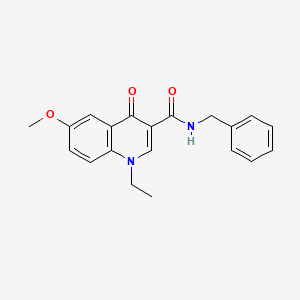![molecular formula C12H12O3 B4896546 [5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
[5-(4-methoxyphenyl)-2-furyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-methoxyphenyl)-2-furyl]methanol, also known as Furfuryl 4-methoxyphenyl methanol (FMOM), is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a derivative of furfuryl alcohol and has a furan ring structure with a methoxyphenyl group attached at position five. FMOM has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
作用機序
The exact mechanism of action of FMOM is not fully understood, but it is believed to act through a variety of pathways. FMOM has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, FMOM has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects
FMOM has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. FMOM has also been found to inhibit the expression of inflammatory mediators such as iNOS and COX-2. In animal studies, FMOM has been shown to reduce the severity of inflammatory diseases such as colitis and arthritis. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
FMOM has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a versatile tool for studying various disease processes. However, there are also some limitations to using FMOM in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, FMOM has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several areas of future research that could be explored with FMOM. One potential direction is to investigate the compound's potential as a neuroprotective agent. FMOM has been shown to inhibit the production of inflammatory cytokines that are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is to explore the use of FMOM as an antimicrobial agent. The compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the toxicity and side effects of FMOM, particularly in vivo, in order to assess its potential for use in human medicine.
合成法
FMOM can be synthesized via the condensation reaction between furfuryl alcohol and p-anisaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography. The yield of FMOM is typically around 80-90%.
科学的研究の応用
FMOM has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor effects, making it a promising candidate for the development of new drugs. FMOM has also been investigated for its potential as a neuroprotective agent and for its ability to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
[5-(4-methoxyphenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAPZNMAHAPRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6049111 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)

![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)


![2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4896507.png)

![3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4896538.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)

![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)